molecular formula C14H13N3O2 B5690579 N'-(2-methylbenzoyl)nicotinohydrazide

N'-(2-methylbenzoyl)nicotinohydrazide

Cat. No.: B5690579
M. Wt: 255.27 g/mol
InChI Key: BVWAJQGVTNGDHH-UHFFFAOYSA-N
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Description

N'-(2-Methylbenzoyl)nicotinohydrazide belongs to the class of nicotinohydrazide derivatives, which are characterized by a pyridine-3-carbohydrazide backbone substituted with various aromatic or heteroaromatic groups. These compounds are of significant interest in medicinal chemistry due to their versatility in forming hydrogen bonds and coordinating with metal ions, enabling diverse biological and material science applications . Nicotinohydrazide derivatives have demonstrated potent antimicrobial, anti-tubercular (anti-TB), and anticancer activities, often enhanced by strategic substitutions on the hydrazide or arylidene moieties . The 2-methylbenzoyl substituent in this compound introduces steric and electronic effects that influence its reactivity, crystallinity, and intermolecular interactions, making it a valuable candidate for comparative studies with structurally related analogs.

Properties

IUPAC Name

N'-(2-methylbenzoyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-5-2-3-7-12(10)14(19)17-16-13(18)11-6-4-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWAJQGVTNGDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds:

  • N'-(2-Hydroxybenzylidene)nicotinohydrazide (IDASUB): Features an intramolecular O–H⋯N hydrogen bond, resulting in planar molecular geometry (dihedral angle: 0.74° between benzene and pyridine rings) .
  • N'-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide: Exhibits similar hydrogen bonding but with a bromo substituent enhancing electronic effects. Planarity is slightly reduced (dihedral angle: 4.2°) compared to IDASUB .
  • N'-(2-Nitrophenyl)benzohydrazide : Lacks the pyridine ring but shares a benzohydrazide core. The nitro group introduces strong electron-withdrawing effects, altering solubility and reactivity .

Table 1: Structural and Electronic Comparisons

Compound Substituent Dihedral Angle (°) Hydrogen Bonding Biological Activity (MIC, mg/mL)
N'-(2-Methylbenzoyl)nicotinohydrazide 2-Methylbenzoyl Not reported Intermolecular C=O⋯H–N Pending data
N'-(2-Hydroxybenzylidene)nicotinohydrazide 2-Hydroxybenzylidene 0.74 Intramolecular O–H⋯N Anti-TB: MIC = 1.95–7.81
N'-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide 5-Bromo-2-hydroxy 4.2 Intramolecular O–H⋯N + Br⋯π Enhanced anti-TB: MIC = 0.24
N'-(2-Nitrophenyl)benzohydrazide 2-Nitro N/A Intermolecular N–H⋯O (nitro) Antimicrobial: Moderate

Key Findings :

  • Planarity is critical for biological activity; reduced dihedral angles (e.g., 0.74° in IDASUB) correlate with improved anti-TB efficacy due to better target binding .
  • Electron-withdrawing groups (e.g., Br, NO₂) enhance stability and interaction with biological targets, while methyl groups (2-methylbenzoyl) may improve lipophilicity .

Coordination Complexes and Metal-Organic Frameworks (MOFs)

Key Compounds:

  • [Cd(L)X]ₙ (X = NO₃, Cl, Br, I): Cd(II)-MOFs using 5-(imidazol-1-yl)-N'-(pyridin-4-ylmethylene)nicotinohydrazide (L). Anions (NO₃⁻, Cl⁻, Br⁻, I⁻) dictate coordination geometry and CO₂ adsorption capacity .
  • [Hg(μ-L)BrHgBr₂]ₙ : Hg(II) coordination polymer with chelate ring stacking, influenced by π–π interactions and anion bridging .

Table 2: MOF Properties Based on Anion Type

MOF Anion Coordination Geometry CO₂ Adsorption (273 K, mmol/g) Application
[Cd(L)(NO₃)]ₙ NO₃⁻ Distorted octahedral 12.5 Gas storage
[Cd(L)Cl]ₙ Cl⁻ Trigonal bipyramidal 9.8 Selective adsorption
[Cd(L)Br]ₙ Br⁻ Square pyramidal 8.2 Catalysis
[Hg(μ-L)BrHgBr₂]ₙ Br⁻ Linear + tetrahedral N/A Chelate ring stacking

Key Findings :

  • Anion size and charge directly influence pore structure and adsorption efficiency. Nitrate anions enhance CO₂ uptake due to polar interactions .
  • Chelate ring stacking in Hg(II) complexes stabilizes supramolecular architectures, relevant for designing functional materials .

Hybrid Derivatives: Isatin and Benzothiazole Conjugates

Key Compounds:

  • Isatin–nicotinohydrazide hybrids (5a–I): Anti-TB activity depends on C-5 substitution (Br > Cl > H) and nicotinohydrazide modifications .
  • 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole: Exhibit dual antimicrobial and anticancer activity via thiazole–hydrazide synergy .

Table 3: Impact of Substituents on Anti-TB Activity (MIC Values)

Hybrid Compound Substituent (C-5) Nicotinohydrazide Modification MIC (mg/mL)
5g, 5h (Isatin–nicotinohydrazide) 5-Br Unsubstituted 0.24
5e, 5f (Isatin–nicotinohydrazide) 5-Cl Unsubstituted 0.48–3.9
5j–5m (Isatin–nicotinohydrazide) None 6-Methoxy 0.98–3.9
9a–c (Isatin–nicotinohydrazide) None 6-Phenyl 15.63–31.25

Key Findings :

  • Halogen substitution at C-5 (Br > Cl) significantly enhances anti-TB activity by increasing lipophilicity and membrane penetration .
  • 6-Methoxy on nicotinohydrazide improves activity compared to 6-phenyl, which introduces steric hindrance .

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